N-(4-hydroxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide
Overview
Description
N-(4-hydroxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as anti-inflammatory and analgesic agents. This compound features a benzamide core with a hydroxyphenyl and a methylpropanoyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzoic acid and 4-aminobenzamide.
Acylation Reaction: The 4-hydroxybenzoic acid is first converted to its corresponding acyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The acyl chloride is then reacted with 4-aminobenzamide in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.
Purification: The crude product is purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, solvent selection, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Ethers or esters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic effects in treating pain and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: It may inhibit the production of pro-inflammatory cytokines or modulate the activity of cyclooxygenase (COX) enzymes.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)benzamide: Lacks the methylpropanoyl group.
4-[(2-methylpropanoyl)amino]benzamide: Lacks the hydroxyphenyl group.
Uniqueness
N-(4-hydroxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide is unique due to the presence of both the hydroxyphenyl and methylpropanoyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-4-(2-methylpropanoylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11(2)16(21)18-13-5-3-12(4-6-13)17(22)19-14-7-9-15(20)10-8-14/h3-11,20H,1-2H3,(H,18,21)(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCBKMUASRXFFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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